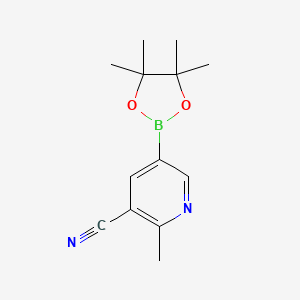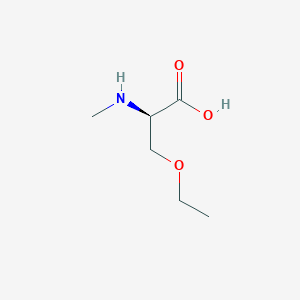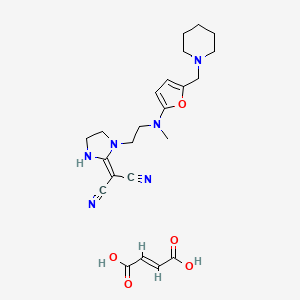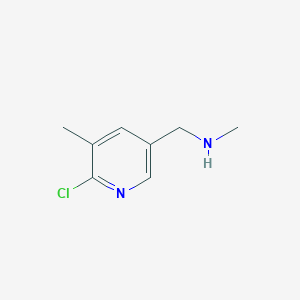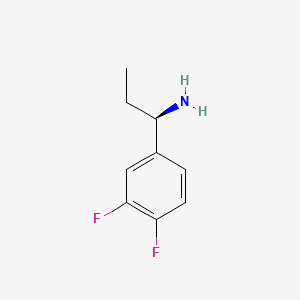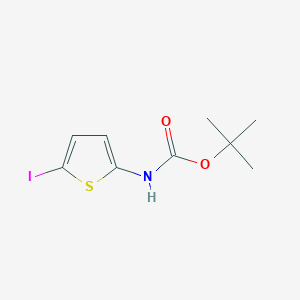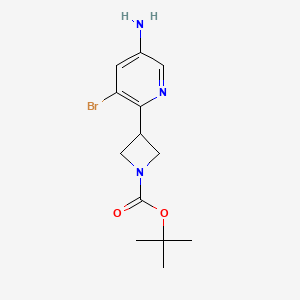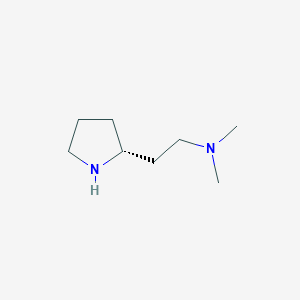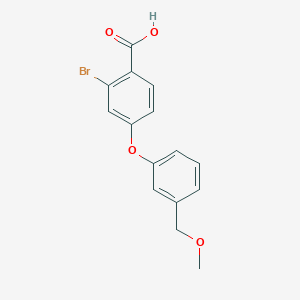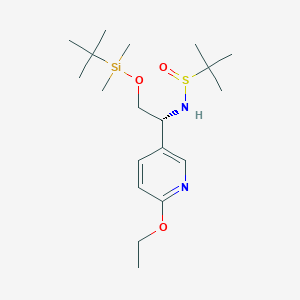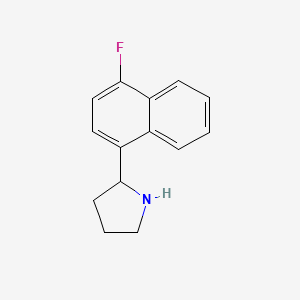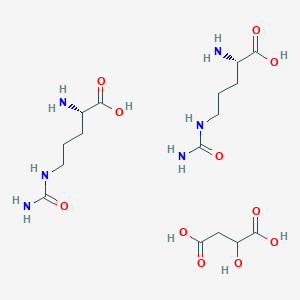
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)pentanoic acid can be achieved through the reaction of lysine with urea under controlled conditions. The reaction typically involves heating lysine and urea in a solvent such as water or ethanol, followed by purification through crystallization or chromatography.
For the preparation of 2-hydroxybutanedioic acid, malic acid can be synthesized through the hydration of fumaric acid or maleic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of (2S)-2-amino-5-(carbamoylamino)pentanoic acid involves the fermentation of lysine-producing microorganisms, followed by chemical modification with urea. This method is cost-effective and scalable for large-scale production.
Malic acid is industrially produced through the hydration of maleic anhydride, which is derived from butane. This process involves the use of high-pressure reactors and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2S)-2-amino-5-(carbamoylamino)pentanoic acid can undergo oxidation to form corresponding keto acids.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Keto acids.
Reduction Products: Amino alcohols.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-amino-5-(carbamoylamino)pentanoic acid is used as a building block for the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and as a substrate in various biochemical assays.
Biology
In biological research, this compound is used to study the metabolism of amino acids and the role of lysine derivatives in cellular processes. It is also used in the development of novel antibiotics and antiviral agents.
Medicine
In medicine, (2S)-2-amino-5-(carbamoylamino)pentanoic acid is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its use in the treatment of metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)pentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a competitive inhibitor of lysine decarboxylase, an enzyme involved in the metabolism of lysine. This inhibition leads to the accumulation of lysine and its derivatives, which can have various physiological effects.
At the molecular level, the compound binds to the active site of the enzyme, preventing the conversion of lysine to cadaverine. This interaction disrupts the normal metabolic pathways and can lead to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: An essential amino acid with similar structural features.
Ornithine: Another amino acid involved in the urea cycle.
Arginine: An amino acid with a similar side chain structure.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)pentanoic acid lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to inhibit lysine decarboxylase sets it apart from other amino acids and makes it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C16H32N6O11 |
|---|---|
Poids moléculaire |
484.46 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/2C6H13N3O3.C4H6O5/c2*7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h2*4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t2*4-;/m00./s1 |
Clé InChI |
JBSOAEVZONJKCE-SCGRZTRASA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O |
SMILES canonique |
C(CC(C(=O)O)N)CNC(=O)N.C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


